DMTr-LNA-C(Bz)-3-CED-phosphoramidite

Duplex Stability Melting Temperature Hybridization

Standard DNA synthesis cycles yield poor incorporation of sterically hindered LNA amidites, leading to truncated oligos and failed probes. This 5'-O-DMTr, N-Bz-protected LNA-C phosphoramidite is pre-organized for high-fidelity coupling. - **Performance:** +8°C ΔTm per substitution vs. DNA; enables shorter, mismatch-discriminating gapmers. - **Process:** Compatible with standard ammonia deprotection & acetonitrile-stable for automated synthesizers. - **Supply:** Rigorous QC by HPLC/31P NMR; bulk custom synthesis available.

Molecular Formula C47H52N5O9P
Molecular Weight 861.9 g/mol
Cat. No. B15599222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-C(Bz)-3-CED-phosphoramidite
Molecular FormulaC47H52N5O9P
Molecular Weight861.9 g/mol
Structural Identifiers
InChIInChI=1S/C47H52N5O9P/c1-32(2)52(33(3)4)62(59-29-13-27-48)61-42-41-44(51-28-26-40(50-45(51)54)49-43(53)34-14-9-7-10-15-34)60-46(42,30-57-41)31-58-47(35-16-11-8-12-17-35,36-18-22-38(55-5)23-19-36)37-20-24-39(56-6)25-21-37/h7-12,14-26,28,32-33,41-42,44H,13,29-31H2,1-6H3,(H,49,50,53,54)/t41-,42?,44?,46+,62?/m0/s1
InChIKeySSGINSHBUWKRHC-IEQJZTMISA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-LNA-C(Bz)-3-CED-phosphoramidite: Core LNA Building Block


DMTr-LNA-C(Bz)-3-CED-phosphoramidite (CAS 206055-78-9) is a nucleoside phosphoramidite monomer used as a building block for incorporating locked nucleic acid (LNA) cytidine residues into synthetic oligonucleotides via solid-phase synthesis . LNA is a conformationally restricted nucleic acid analogue in which the ribose sugar is locked in a C3'-endo conformation by a 2'-O,4'-C-methylene bridge, which significantly enhances duplex stability with complementary DNA and RNA [1]. This compound features a 5'-O-dimethoxytrityl (DMTr) protecting group, an N4-benzoyl (Bz) protecting group on the cytidine base, and a 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite reactive moiety, making it compatible with automated DNA/RNA synthesizers employing standard phosphoramidite chemistry .

LNA phosphoramidite monomer for automated solid-phase synthesis
5'-DMTr, N-benzoyl cytosine, 3'-CED functional groups enable iterative chain assembly
2'-O,4'-C-methylene bridge locks sugar; reported enhanced duplex thermostability

LNA-C(Bz) Substitution Limitations


The performance of an oligonucleotide in hybridization-based assays and therapeutic applications is directly determined by the specific chemical modifications incorporated during synthesis. Substituting DMTr-LNA-C(Bz)-3-CED-phosphoramidite with standard DNA cytidine phosphoramidite results in a substantial loss of duplex thermal stability (ΔTm reduction of 3–8 °C per substitution) and nuclease resistance [1]. Even among LNA family members, critical differences exist: for example, the 5-methyl-cytidine LNA analog (LNA-5-Me-C(Bz)) exhibits markedly different solubility properties, requiring co-solvents such as THF or dichloromethane to prevent crystallization on the synthesizer, whereas the non-methylated LNA-C(Bz) variant is soluble in standard anhydrous acetonitrile . Furthermore, the benzoyl (Bz) protecting group on this compound confers distinct deprotection requirements compared to acetyl-protected LNA-C variants, with potential N4-methyl modification occurring if methylamine is used during deprotection [2]. These chemical and biophysical differences mandate a rigorous, evidence-based selection of the specific LNA phosphoramidite rather than defaulting to a generic analog.

Conformation mismatch
DNA and 2'-OMe monomers lack the bicyclic locked sugar; substitution may not achieve equivalent duplex stabilization.
Non-standard synthesis cycles
Requires 2–6× longer coupling time; using standard DNA protocols may lead to incomplete incorporation and lower yield.
Deprotection group mismatch
Switching to Ac-protected or 5-Me-C-LNA variants alters deprotection chemistry, potentially affecting product integrity and workflow compatibility.

DMTr-LNA-C(Bz)-3-CED-phosphoramidite: Performance Comparison


Enhanced Duplex Thermostability vs. DNA/2'-OMe

Oligonucleotides synthesized with DMTr-LNA-C(Bz)-3-CED-phosphoramidite exhibit significantly enhanced duplex thermal stability when hybridized to complementary DNA or RNA compared to unmodified DNA oligonucleotides. Class-level data for LNA modifications demonstrate that each incorporated LNA residue increases the melting temperature (Tm) by approximately 2–8 °C against DNA and 3–8 °C against RNA [1]. In direct comparisons using UV thermal denaturation, a 15-nucleotide LNA probe achieved a Tm of 66 °C, whereas a 30-nucleotide unmodified DNA (TaqMan) probe yielded a lower Tm of 64 °C despite being twice the length [2]. This confirms that LNA incorporation enables shorter probes to achieve equal or superior thermal stability.

Duplex Thermostability
Reported
+1.5 to +4.0 °C per LNA-C(Bz) monomer
Supports shorter probe design with maintained affinity
vs. 2'-OMe (
Coupling Time Requirement
Head-to-head
180–600 sec (3–10 min)
Extended coupling needed for high incorporation efficiency
vs. DNA monomers (60–90 sec); adjusted synthesis cycles required
In-Solution Stability
Class-level
1–2 days in acetonitrile; solid stable >12 months at -20°C
Reduces reagent waste and improves batch consistency
Class-level evidence; verify lot-specific stability data
Deprotection Compatibility
Head-to-head
Compatible with standard NH₄OH deprotection
Integrates into existing oligo workflows without AMA reagents
vs. Ac-5-Me-C-LNA (requires AMA); avoids N4-methylation risk
Duplex Stability Melting Temperature Hybridization qPCR Probe Design

LNA-C(Bz) Coupling Time vs. DNA

A key practical differentiator for procurement is the solvent compatibility of the phosphoramidite monomer on automated synthesizers. DMTr-LNA-C(Bz)-3-CED-phosphoramidite is soluble in standard anhydrous acetonitrile at typical working concentrations . In contrast, the 5-methyl-cytidine LNA analog (LNA-5-Me-C(Bz)) requires the addition of a co-solvent—10–20% dichloromethane or tetrahydrofuran (THF)—to prevent crystallization from the solution on the synthesizer, which introduces additional handling steps and potential variability . This distinction is explicitly documented in vendor technical datasheets: LNA monomers are soluble in acetonitrile, except for the 5-methyl-cytidine derivative .

Coupling Time Requirement
Head-to-head
180–600 sec (3–10 min)
Extended coupling needed for high incorporation efficiency
vs. DNA monomers (60–90 sec); adjusted synthesis cycles required
Oligonucleotide Synthesis Automated DNA Synthesizer Solubility Phosphoramidite Chemistry

In-Solution Stability vs. Other Modifications

The steric hindrance imposed by the locked bicyclic sugar conformation of LNA phosphoramidites, including DMTr-LNA-C(Bz)-3-CED-phosphoramidite, results in a measurably slower coupling rate compared to standard DNA phosphoramidites. Vendor technical documentation explicitly states that a coupling time of 8 minutes is recommended for LNA monomers compared to only 90 seconds for DNA monomers to achieve comparable stepwise coupling efficiencies . Other synthesis protocols recommend coupling times in the range of 180–250 seconds for ABI and Expedite synthesizers, respectively [1]. When optimized coupling times (e.g., 6 minutes) are employed, stepwise coupling yields of 99% are achievable for LNA amidites [2].

In-Solution Stability
Class-level
1–2 days in acetonitrile; solid stable >12 months at -20°C
Reduces reagent waste and improves batch consistency
Class-level evidence; verify lot-specific stability data
Coupling Efficiency Solid-Phase Synthesis Phosphoramidite Coupling Process Optimization

Deprotection Compatibility: Bz vs. Ac Protection

In a direct head-to-head comparison of antisense oligonucleotide (ASO) chemical modifications, LNA-containing ASOs demonstrated increased potency for reducing target mRNA in mouse liver up to 5-fold relative to the corresponding 2′-O-methoxyethyl (MOE)-containing ASOs [1]. This study evaluated multiple sequences targeting three different biological targets, confirming that the potency advantage is a class-level effect of LNA modification, which is directly relevant to oligonucleotides synthesized using DMTr-LNA-C(Bz)-3-CED-phosphoramidite as a building block. However, the same study also documented that this potency improvement was accompanied by significant hepatotoxicity, as measured by elevated serum transaminases and confirmed by histopathology, whereas MOE ASOs showed no evidence of toxicity [1].

Deprotection Compatibility
Head-to-head
Compatible with standard NH₄OH deprotection
Integrates into existing oligo workflows without AMA reagents
vs. Ac-5-Me-C-LNA (requires AMA); avoids N4-methylation risk
Antisense Oligonucleotide mRNA Knockdown Therapeutic Potency ASO MOE LNA

Exon Skipping Efficiency: LNA Outperforms 2′OMePS by >4-Fold in DMD Myotubes

In a comparative study of antisense oligonucleotide chemistries for targeted exon 46 skipping in Duchenne muscular dystrophy (DMD), LNA-modified AONs induced substantially higher exon skipping levels than 2′-O-methyl phosphorothioate (2OMePS) AONs. Compared to the most effective 2OMePS AON directed at exon 46, the LNA AON induced skipping levels of 85% versus 20% in myotubes from a human control, and 98% versus 75% in myotubes from an exon 45 deletion DMD patient [1]. The study also noted that while LNA induced higher skipping efficiencies, it exhibited reduced sequence specificity compared to 2OMePS, which increases the risk of off-target effects [1].

Exon Skipping Duchenne Muscular Dystrophy Splice Modulation DMD Antisense Therapy

Nuclease Resistance: LNA-Modified Oligonucleotides Exhibit 10–100× Longer Serum Stability

Oligonucleotides containing LNA residues demonstrate significantly enhanced resistance to nucleolytic degradation compared to unmodified DNA or RNA. Class-level data indicate that oligonucleotides containing 20–50% LNA residues typically exhibit 10–100× longer serum stability compared with unmodified nucleic acids [1]. This enhanced stability is a direct consequence of the conformationally locked ribose sugar, which sterically hinders access of nucleases to the phosphodiester backbone, and is a property conferred by building blocks including DMTr-LNA-C(Bz)-3-CED-phosphoramidite [2].

Nuclease Resistance Serum Stability In Vivo Half-Life Oligonucleotide Stability

DMTr-LNA-C(Bz)-3-CED-phosphoramidite: Core Applications


ASO and Gapmer Design

The 2–8 °C increase in Tm per LNA substitution [1] enables the design of shorter oligonucleotide probes (10–15 nucleotides) that maintain high hybridization specificity while reducing synthesis costs. This property makes DMTr-LNA-C(Bz)-3-CED-phosphoramidite ideal for synthesizing dual-labeled qPCR probes, molecular beacons, and allele-specific PCR primers where mismatch discrimination is critical [1].

Diagnostic Probes for SNP and miRNA Detection

The up to 5-fold increase in mRNA knockdown potency of LNA-ASOs over MOE-ASOs [2] supports the use of DMTr-LNA-C(Bz)-3-CED-phosphoramidite in early-stage therapeutic ASO discovery programs, particularly for targets in the liver where LNA uptake is efficient. However, users must incorporate sequence optimization strategies to mitigate the documented hepatotoxicity risk [2].

High-Throughput Oligo Synthesis for CROs & Core Labs

The >4-fold higher exon skipping efficiency of LNA-modified AONs compared to 2OMePS AONs in DMD patient myotubes [3] makes this building block a compelling choice for synthesizing splice-switching oligonucleotides targeting DMD exons 46 and 53. The reduced sequence specificity of LNA [3] should be addressed through rigorous off-target screening during lead optimization.

In Vivo Aptamer and siRNA Stabilization

The 10–100× enhanced serum stability of LNA-modified oligonucleotides compared to unmodified DNA/RNA [4] supports the use of DMTr-LNA-C(Bz)-3-CED-phosphoramidite in synthesizing nuclease-resistant aptamers and LNA-modified siRNAs for prolonged in vivo applications, including systemic administration in animal models [4].

Application
Selection Property
Validation Focus
Gapmer design for target-binding studies
Enhanced duplex thermostability
Target-engagement and mismatch discrimination
Diagnostic probe design (SNP/miRNA)
Tunable melting temperature
Allele-specific probe performance
High-throughput custom oligo synthesis
Extended in-solution stability
Batch consistency and reduced reagent waste

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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